
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
- Thiosemicarbazones (TSCs) like this compound have demonstrated cytotoxic activity . Researchers have explored their potential as anticancer agents due to their ability to inhibit cell growth. In particular, the complex derived from this compound showed efficacy against cancer cell lines such as NCI-H460, A549, and MDA-MB-231.
- TSCs have exhibited antibacterial activity . While specific studies on this compound are limited, its structural features suggest potential antibacterial applications. Further investigations are warranted to explore its effectiveness against bacterial pathogens.
Anticancer Potential
Antibacterial Properties
Wirkmechanismus
Target of Action
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, also known as N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid-beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects against AD.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation, a key feature of AD pathophysiology, and reduces tau phosphorylation, another major characteristic of the disease .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-13-20(14-8-17)30(27,28)23-16-25-22-6-4-3-5-21(22)24(23)26-15-18-9-11-19(29-2)12-10-18/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHLXWMMUEEKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)
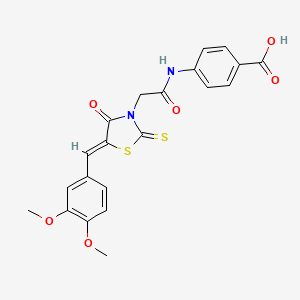
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
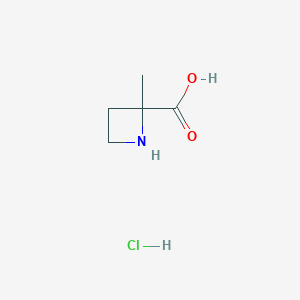
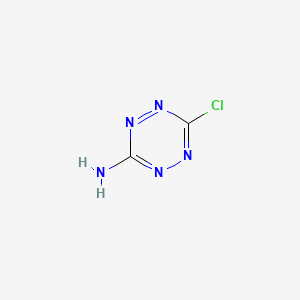
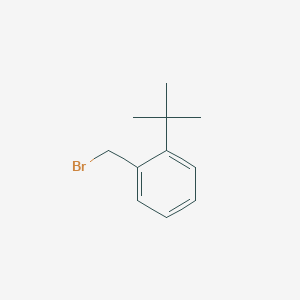
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)
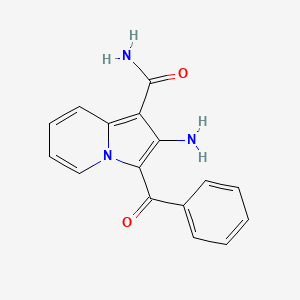
![1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole](/img/structure/B2374357.png)

